molecular formula C19H18O4 B155273 Moracin C CAS No. 69120-06-5

Moracin C

Cat. No. B155273
CAS RN: 69120-06-5
M. Wt: 310.3 g/mol
InChI Key: ZTGHWUWBQNCCOH-UHFFFAOYSA-N
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Description

Moracin C Description

Moracin C is one of the antifungal compounds isolated from the mulberry plant, specifically from the fungus-infected cortex and phloem tissues of mulberry shoots. It belongs to a class of compounds known as 2-arylbenzofurans, which are known for their biological activities, including antifungal properties .

Synthesis Analysis

The total synthesis of moracin C has been achieved through an efficient 10-step process with an overall yield of 12%. A key step in the synthesis involves the acid-induced intramolecular migration of an acyl group, which is a relatively unexplored method. This process leads to the formation of o-hydroxybenzylphosphonium salts containing ester groups. These salts are then coupled with 3,5-dimethoxybenzoic acid, followed by an intramolecular Wittig reaction to produce the 2-arylbenzo[b]furans with the desired substitution pattern on the aryl ring .

Molecular Structure Analysis

Moracin C's molecular structure has been elucidated based on spectral and chemical evidence. The structure determination involved the identification of the substitution pattern on the aryl ring, which is characteristic of the 2-arylbenzofuran skeleton. This structural motif is significant as it is associated with the compound's biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of moracin C are notable for their innovation, particularly the intramolecular migration of an acyl group to synthesize the phosphonium salts. The subsequent intramolecular Wittig reaction is a critical step that forms the 2-arylbenzo[b]furan core of moracin C. These reactions are significant as they provide a concise route to synthesize polyphenolic benzo[b]furans, which could be of general utility in the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of moracin C are not detailed in the provided papers, its classification as a 2-arylbenzofuran derivative suggests that it shares common properties with other compounds in this class, such as moderate solubility in organic solvents and stability under standard conditions. The antifungal activity of moracin C indicates that it interacts with biological systems, which is a critical aspect of its chemical properties .

Relevant Case Studies

Although not a case study on moracin C specifically, research on moracin M, a related compound, has shown that it possesses anti-inflammatory properties. Moracin M was found to inhibit interleukin-6 production and nitric oxide production, which are key factors in airway inflammation. This suggests that moracin C may also have similar biological activities, given its structural similarity to moracin M. The study on moracin M also demonstrated its potential therapeutic application in treating lung inflammatory disorders, which could be relevant for moracin C as well .

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Properties

Moracin C, along with other moracin derivatives like Moracin M and Moracin O, has shown promise in the treatment of airway inflammation and lung diseases. Moracin M, in particular, was found to inhibit airway inflammation by interfering with the JNK/c-Jun and NF-κB pathways, demonstrating potential therapeutic benefits for lung inflammatory disorders (Lee et al., 2016). Another study highlighted Moracin's role in inhibiting DMBA-TPA induced skin cancer in mice, suggesting its potential as a protective agent in tumor promotion (Khyade & Lonkar, 2013).

Antimicrobial Effects

Moracin C has demonstrated significant antimicrobial activity. In a study exploring the antimicrobial potential of compounds isolated from Morus mesozygia, Moracin C was one of the compounds that exhibited the ability to prevent the growth of various microbial species, thereby providing scientific basis for its use in traditional medicine (Kuete et al., 2009).

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic properties of Moracin C is crucial for its potential therapeutic application. A study conducted on mice revealed that Moracin C is rapidly absorbed in the intestinal tract and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs. This study provided important insights into the tissue distribution and metabolic pathways of Moracin C, which is vital for determining its therapeutic efficacy (You et al., 2021).

Molecular Mechanisms and Therapeutic Potential

Moracin C has been studied for its molecular mechanisms and therapeutic potential in various diseases. For instance, Moracin derivatives have been identified as natural phosphodiesterase-4 inhibitors, indicating their potential use in the treatment of asthma (Chen et al., 2012). Additionally, insights into the antioxidant activity of Moracin T, a related compound, through computational methods, highlight the broad scope of biological activity of Moracin derivatives (Boulebd, 2020).

properties

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGHWUWBQNCCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219182
Record name 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moracin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Moracin C

CAS RN

69120-06-5
Record name Moracin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69120-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moracin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORACIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moracin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 199 °C
Record name Moracin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
YJ Kim, MJ Sohn, WG Kim - Biological and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
… Chalcomoracin and moracin C inhibited S. aureus FabI with … In this study, we reported that chalcomoracin and moracin C, … of chalcomoracin and moracin C, antibacterial principles of the …
Number of citations: 50 www.jstage.jst.go.jp
X Yao, D Wu, N Dong, P Ouyang, J Pu, Q Hu… - International Journal of …, 2016 - mdpi.com
Artocarpus heterophyllus, a popular tropical fruit commonly known as the jackfruit tree, is normally planted in subtropical or tropical areas. Since a variety of phytochemicals isolated …
Number of citations: 52 www.mdpi.com
M Takasugi, S Nagao, S Ueno, T Masamune… - Chemistry …, 1978 - journal.csj.jp
Two antifungal compounds, moracin C and D, have been isolated from fungus-infected cortex and phloem tissues of mulberry shoots and their structures have been determined to …
Number of citations: 71 www.journal.csj.jp
X Li, H Xie, R Zhan, D Chen - Molecules, 2018 - mdpi.com
… -moracin C, since it is actually the isomer of moracin C. Correspondingly, we have also assigned the IUPAC name for moracin C… inhibited by both moracin C and iso-moracin C in a dose-…
Number of citations: 23 www.mdpi.com
GD McAllister, RC Hartley, MJ Dawson… - Journal of the Chemical …, 1998 - pubs.rsc.org
… In summary, our syntheses of moracin C 1 are the most efficient to date. Prior to our work, Le Corre and Hercouet’s approach6 to benzo[b]furan synthesis had been limited by the …
Number of citations: 57 pubs.rsc.org
A Parise, BC De Simone, T Marino, M Toscano… - Frontiers in …, 2021 - frontiersin.org
… the 3–methlbut−2-enyl in moracin C and in iso-moracin C are involved in the HAT process, … The C=C bond variation and atomic spin density for the moracin C–OOH and iso-moracin C–…
Number of citations: 8 www.frontiersin.org
M Lv, S Jiang, S Deng, Z Zhao, Z Yang… - Journal of Natural …, 2023 - ACS Publications
In the present study, a natural product database of compounds associated with herbs traditionally verified to treat gout/hyperuricemia/arthritis was constructed. 3D-shape and docking-…
Number of citations: 3 pubs.acs.org
BH You, MK BasavanaGowda, JU Lee, YW Chin… - Planta …, 2021 - thieme-connect.com
… of moracin C have been investigated in mice, and the plasma concentration of moracin C … Our results showed that moracin C was rapidly and well absorbed in the intestinal tract, and …
Number of citations: 7 www.thieme-connect.com
V Kuete, DC Fozing, W Kapche, AT Mbaveng… - Journal of …, 2009 - Elsevier
AIM OF THE STUDY: This study was aimed at investigating the antimicrobial activity of the methanolic extract (MMB) and compounds isolated from the stem bark of Morus mesozygia, …
Number of citations: 125 www.sciencedirect.com
RC Shen, M Lin - Phytochemistry, 2001 - Elsevier
Two natural Diels–Alder type adducts, cathayanon A (1) and cathayanon B (2), resembling sanggenon C (4) and O (3), were isolated from the root bark of Morus cathayana. Their …
Number of citations: 41 www.sciencedirect.com

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